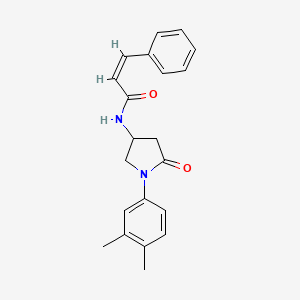

(Z)-N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-phenylacrylamide

Description

Properties

IUPAC Name |

(Z)-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c1-15-8-10-19(12-16(15)2)23-14-18(13-21(23)25)22-20(24)11-9-17-6-4-3-5-7-17/h3-12,18H,13-14H2,1-2H3,(H,22,24)/b11-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTJUVOIRWUIIB-LUAWRHEFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C=CC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)/C=C\C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-phenylacrylamide typically involves the following steps:

Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring. This can be achieved through a cyclization reaction of a suitable precursor, such as a γ-keto acid or ester, under acidic or basic conditions.

Introduction of the Dimethylphenyl Group: The next step involves the introduction of the 3,4-dimethylphenyl group. This can be accomplished through a Friedel-Crafts acylation reaction using 3,4-dimethylbenzoyl chloride and an appropriate catalyst, such as aluminum chloride.

Formation of the Phenylacrylamide Moiety: The final step involves the formation of the phenylacrylamide moiety. This can be achieved through a condensation reaction between the pyrrolidinone intermediate and phenylacrylic acid or its derivatives, under dehydrating conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and dimethylphenyl groups, leading to the formation of hydroxylated or quinone derivatives.

Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted amides or aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-phenylacrylamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate the mechanisms of enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of (Z)-N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-phenylacrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Alternatively, it may act as an agonist or antagonist at receptor sites, modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidinone/Pyrazolidinone Cores

Compound III: {1-(3,4-Dimethylphenyl)-4-Methyl-3-Oxo-Pyrazolidin-4-yl} Methyl 2-Sulphobenzoate

- Core Structure: Pyrazolidinone (a five-membered ring with two adjacent nitrogen atoms) vs. pyrrolidinone (one nitrogen atom).

- Substituents : Both share a 3,4-dimethylphenyl group, but Compound III includes a sulphobenzoate ester, whereas the target compound has an acrylamide moiety.

1-(3,4-Dimethylphenyl)-3-Phenyl-5-(4-Alkoxyphenyl)-2-Pyrazolines

- Core Structure: Pyrazoline (a five-membered ring with two adjacent nitrogen atoms and one double bond) vs. pyrrolidinone.

- Substituents : Similar 3,4-dimethylphenyl and phenyl groups but differ in alkoxy substituents (e.g., butyloxy, pentyloxy).

- Physicochemical Properties :

Aromatic Substituted Acetamides and Piperazines

2-Chloro-N-(2,3-Dimethylphenyl)-N-(1-Methylethyl)Acetamide

- Core Structure : Acetamide vs. acrylamide.

- Substituents : Chloro and isopropyl groups differentiate it from the target compound’s phenylacrylamide.

- Applications : Used as a herbicide, highlighting the role of dimethylphenyl groups in agrochemical activity .

1-(2,5-Dimethylphenyl)Piperazine

- Core Structure: Piperazine (six-membered ring with two nitrogen atoms) vs. pyrrolidinone.

- Substituents : 2,5-Dimethylphenyl group vs. 3,4-dimethylphenyl in the target compound.

- Physicochemical Properties: Melting point 42–46°C, indicating lower thermal stability compared to pyrrolidinone derivatives .

Physicochemical and Spectroscopic Comparisons

Computational and Analytical Tools

- Crystallography : Tools like SHELXL () and ORTEP-3 () are critical for confirming stereochemistry and crystal packing, especially for the (Z)-configured acrylamide .

- Spectroscopy : FT-IR and NMR data for pyrazoline derivatives () provide benchmarks for characterizing the target compound’s functional groups .

Biological Activity

(Z)-N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-phenylacrylamide is a synthetic organic compound that has garnered attention for its potential biological activities. This detailed article explores its structural characteristics, synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Structural Characteristics

The compound features a pyrrolidine ring and an acrylamide moiety , with a dimethylphenyl substituent that may enhance its biological activity. The combination of these functional groups suggests potential interactions with various biological targets, making it a candidate for medicinal chemistry research.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidinone Ring : This is achieved through cyclization of appropriate precursors under acidic or basic conditions.

- Attachment of the Dimethylphenyl Group : Often involves Friedel-Crafts acylation.

- Introduction of the Phenylacrylamide Moiety : Accomplished through amide coupling reactions.

Optimizing these synthetic pathways is crucial for achieving high yields and purity necessary for biological testing .

In Silico Studies

In silico studies using models like PASS (Prediction of Activity Spectra for Substances) suggest that this compound may exhibit a range of biological activities based on structural similarities with known active compounds. These predictive models can help identify potential therapeutic areas for further exploration .

Interaction Studies

Understanding how this compound interacts with biological targets is essential. Potential interactions could include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.

- Receptor Modulation : It could bind to receptors, influencing various cellular signaling pathways.

These interactions are critical for elucidating its mechanism of action and therapeutic potential .

Biological Activity and Therapeutic Applications

Research indicates that compounds similar to this compound have demonstrated various biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Methylpyrrolidine | Pyrrolidine ring | Antidepressant effects |

| N-Acetamidobenzamide | Amide functional group | Antimicrobial properties |

| Phenylpyrrolidine | Aromatic substituent | Analgesic activity |

| N-Benzoylpyrrolidine | Carbonyl adjacent to nitrogen | Anticancer properties |

The unique combination of the dimethylphenyl substituent and phenylacrylamide structure in this compound may enhance selectivity towards certain biological targets compared to other similar compounds .

Case Studies and Research Findings

Recent studies have explored the potential applications of this compound in various fields:

- Anticancer Research : Similar compounds have shown promising results in inhibiting cancer cell growth. For instance, focused libraries of 2-phenylacrylamides were developed, leading to significant growth inhibition across multiple cancer cell lines .

- Antimicrobial Properties : Investigations into related compounds suggest potential antimicrobial effects, warranting further exploration into the efficacy of this compound against bacterial and fungal pathogens .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for achieving high-purity (Z)-N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-phenylacrylamide?

- Methodological Answer : The synthesis involves coupling acrylamide derivatives with pyrrolidinone precursors under controlled conditions. Key steps include:

- Amide bond formation : Use coupling agents like EDC/HOBt in anhydrous DMF at 0–5°C to minimize side reactions .

- Stereochemical control : Maintain reaction pH between 6.5–7.5 and temperatures below 40°C to preserve the (Z)-configuration .

- Purification : Employ gradient column chromatography (e.g., silica gel, hexane/ethyl acetate) followed by recrystallization in ethanol/water mixtures to achieve >95% purity .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm the acrylamide double bond geometry (δ 6.2–6.8 ppm for (Z)-configuration) and pyrrolidinone ring substitution .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (expected m/z ~407.2) and fragmentation patterns .

- X-ray crystallography : For unambiguous stereochemical assignment, use SHELXL (via WinGX suite) for refinement and ORTEP-3 for graphical representation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the acrylamide moiety in biological systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity of the acrylamide group, which influences covalent binding to cysteine residues .

- Molecular docking : Use AutoDock Vina to simulate interactions with enzymatic targets (e.g., kinases), focusing on hydrogen bonding between the pyrrolidinone carbonyl and active-site residues .

- MD simulations : Analyze solvation dynamics in aqueous/PBS buffers to predict bioavailability .

Q. What strategies resolve contradictions in biological activity data across assay systems?

- Methodological Answer :

- Dose-response profiling : Establish IC₅₀ values in multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects .

- Metabolic stability assays : Incubate with liver microsomes to assess if discrepancies arise from differential metabolic clearance .

- Comparative SAR analysis : Reference structurally related compounds (Table 1) to isolate critical functional groups (e.g., dimethylphenyl vs. methoxyphenyl substituents) .

Table 1 : Structural analogs and biological activities

| Compound | Key Structural Feature | Reported Activity |

|---|---|---|

| This compound | Dimethylphenyl, acrylamide | Kinase inhibition (preliminary) |

| N-[1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(morpholinosulfonyl)benzamide | Fluorophenyl, sulfonamide | ATX enzyme inhibition (IC₅₀ = 0.56 µM) |

| 2-(3,4-Dimethoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide | Methoxyphenyl, acetamide | Antioxidant (EC₅₀ = 12 µM) |

Q. How can hydrogen bonding networks in the crystal structure inform solid-state stability?

- Methodological Answer :

- Graph set analysis : Use Etter’s rules to classify hydrogen bonds (e.g., R₂²(8) motifs between pyrrolidinone carbonyl and amide NH groups) .

- Thermogravimetric analysis (TGA) : Correlate melting points (e.g., 180–185°C) with intermolecular bond strength .

- Hirshfeld surface analysis : Map close contacts (e.g., C–H···O interactions) to predict hygroscopicity .

Q. What experimental designs optimize enantiomeric purity during synthesis?

- Methodological Answer :

- Chiral chromatography : Use Chiralpak IA columns with hexane/isopropanol (90:10) to separate enantiomers .

- Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with DFT-simulated spectra .

- Kinetic resolution : Employ lipase-catalyzed acyl transfer in tert-butyl methyl ether to selectively hydrolyze undesired enantiomers .

Data Contradiction Analysis

Q. How should researchers address conflicting cytotoxicity data in primary vs. immortalized cell lines?

- Methodological Answer :

- Primary cell validation : Replicate assays in primary human fibroblasts to rule out immortalization-related artifacts .

- ROS detection : Measure reactive oxygen species (e.g., via DCFH-DA assay) to determine if cytotoxicity is oxidative stress-dependent .

- Transcriptomic profiling : Compare gene expression (RNA-seq) between cell types to identify pathways differentially affected by the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.